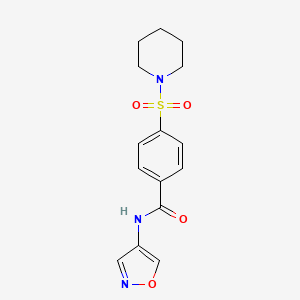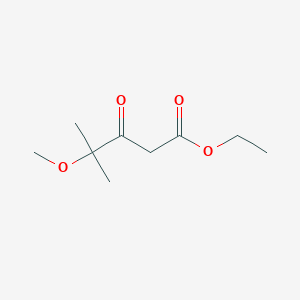![molecular formula C13H7NO B2518116 dibenzo[b,d]furan-2-carbonitrile CAS No. 20927-96-2](/img/structure/B2518116.png)
dibenzo[b,d]furan-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzofuran-2-carbonitrile is a useful research compound. Its molecular formula is C13H7NO and its molecular weight is 193.205. The purity is usually 95%.
BenchChem offers high-quality Dibenzofuran-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzofuran-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le dibenzo[b,d]furan-2-carbonitrile (DBF-CN) et ses dérivés ont été étudiés comme des matériaux prometteurs pour les diodes électroluminescentes organiques (OLED). Des chercheurs ont synthétisé des matériaux de transport de trous (HTM) basés sur des dérivés de dibenzo[b,d]furane, tels que FCzTPA et FCzDPNA. Ces HTM présentent une excellente stabilité thermique, ce qui les rend adaptés à une utilisation dans les OLED . De plus, de nouveaux matériaux de blocage de trous (HBM) dérivés de dimères moléculaires de dibenzo[b,d]furane et de dibenzo[b,d]thiophène ont été conçus pour des OLED bleus phosphorescents à haute efficacité et à longue durée de vie .
Électronique et optoélectronique organiques
Ces applications mettent en évidence la polyvalence et l'importance du this compound dans la recherche scientifique. Sa structure et ses propriétés uniques continuent d'inspirer des investigations dans divers domaines. Si vous avez besoin de plus de détails ou d'applications supplémentaires, n'hésitez pas à demander .
Mécanisme D'action
Target of Action
Dibenzo[b,d]furan-2-carbonitrile primarily targets hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) . The compound’s rigid structure and high thermal stability make it an excellent choice for this application .
Mode of Action
The compound interacts with its targets by providing high thermal stability, which is crucial for HTMs due to the requirements of thermal evaporation and device operation stability . The compound’s rigid structures contribute to its excellent thermal stability, with a decomposition temperature of up to 400°C and a glass transition temperature above 190°C .
Biochemical Pathways
The compound affects the biochemical pathways related to the operation of OLEDs. It contributes to the efficient blocking of holes, which is crucial for the high efficiency and longevity of blue phosphorescent OLEDs .
Result of Action
The result of the compound’s action is the improved performance of OLEDs. Devices using this compound as an HTM show a turn-on voltage of 3.4 V and a maximum external efficiency of 18.61%, indicating that the compound is a potential building block for highly efficient OLEDs .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. Its high thermal stability allows it to function effectively even at high temperatures, making it suitable for use in environments with high thermal requirements .
Propriétés
IUPAC Name |
dibenzofuran-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLMVVOQPAPVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20927-96-2 |
Source


|
| Record name | 2-CYANODIBENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2518036.png)


![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/new.no-structure.jpg)


![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)
![5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518046.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)
![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)
![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)
![N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2518053.png)
![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)
